N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE
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Overview
Description
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE is a complex organic compound that features a unique combination of adamantane, hexafluoropropane, and chlorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through a reaction involving 1-bromoadamantane and an appropriate amine under the presence of manganese salts.
Hexafluoropropane Introduction: The hexafluoropropane group is incorporated via a nucleophilic substitution reaction, where a suitable hexafluoropropane derivative reacts with the adamantane derivative.
Chlorobenzamide Coupling: The final step involves coupling the intermediate with 3-chlorobenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane and benzamide moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane or benzamide derivatives.
Scientific Research Applications
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chlorobenzamide: A similar compound with potential pharmacological applications.
N-(Adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine: Another adamantane derivative with unique chemical properties.
Uniqueness
N-(2-{[(ADAMANTAN-1-YL)METHYL]AMINO}-1,1,1,3,3,3-HEXAFLUOROPROPAN-2-YL)-3-CHLOROBENZAMIDE stands out due to its combination of adamantane, hexafluoropropane, and chlorobenzamide moieties, which confer unique chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(1-adamantylmethylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClF6N2O/c22-16-3-1-2-15(7-16)17(31)30-19(20(23,24)25,21(26,27)28)29-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h1-3,7,12-14,29H,4-6,8-11H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFVUZFVCAEUSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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